7-propyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one
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Overview
Description
7-propyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family. This compound is characterized by a fused ring system that includes both pyrazole and pyrimidine rings. The unique structure of this compound makes it a valuable scaffold in medicinal chemistry and material science due to its significant biological and photophysical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-propyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one typically involves the cyclocondensation of aminopyrazoles with appropriate alkynes. One common method includes the reaction of aminopyrazoles with symmetric and non-symmetric alkynes in the presence of potassium hydrogen sulfate (KHSO4) under ultrasonic conditions in aqueous ethanol . This method yields the desired pyrazolo[1,5-a]pyrimidine derivatives in good yields.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the scalability of the synthetic routes mentioned above suggests that similar conditions could be adapted for large-scale production. The use of green chemistry principles, such as solvent-free conditions and the use of recyclable catalysts, could further enhance the industrial viability of these methods .
Chemical Reactions Analysis
Types of Reactions
7-propyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur at the pyrazole ring, where halogenated derivatives can be synthesized using halogenating agents like N-bromosuccinimide (NBS).
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral conditions.
Reduction: NaBH4 in methanol or ethanol.
Substitution: NBS in the presence of a solvent like dichloromethane (DCM).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated pyrazolo[1,5-a]pyrimidine derivatives.
Scientific Research Applications
7-propyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Exhibits significant biological activities, including antitumor and antimicrobial properties.
Industry: Utilized in the development of fluorescent probes and materials with unique photophysical properties.
Mechanism of Action
The mechanism of action of 7-propyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one involves its interaction with specific molecular targets and pathways. For instance, it has been identified as a potential inhibitor of cyclin-dependent kinase 2 (CDK2), which plays a crucial role in cell cycle regulation . The compound binds to the ATP-binding site of CDK2, thereby inhibiting its activity and leading to cell cycle arrest and apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
- 3,6-dinitropyrazolo[1,5-a]pyrimidine-5,7-diamine
- 5-amino-3,6-dinitropyrazolo[1,5-a]pyrimidin-7(4H)-one
Comparison
Compared to similar compounds, 7-propyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one exhibits unique properties such as higher thermal stability and significant biological activities . Its ability to act as a CDK2 inhibitor sets it apart from other pyrazolo[1,5-a]pyrimidine derivatives, making it a promising candidate for further drug development .
Properties
Molecular Formula |
C9H11N3O |
---|---|
Molecular Weight |
177.20 g/mol |
IUPAC Name |
7-propyl-4H-pyrazolo[1,5-a]pyrimidin-5-one |
InChI |
InChI=1S/C9H11N3O/c1-2-3-7-6-9(13)11-8-4-5-10-12(7)8/h4-6H,2-3H2,1H3,(H,11,13) |
InChI Key |
AQURXJMBAGXUGR-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=CC(=O)NC2=CC=NN21 |
Origin of Product |
United States |
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